N-(6-bromoquinazolin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromoquinazolin-2-yl)formamide is a chemical compound with the molecular formula C9H6BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 6th position and a formamide group at the 2nd position of the quinazoline ring makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinazolin-2-yl)formamide typically involves the bromination of quinazoline derivatives followed by formylation. One common method includes the reaction of 6-bromoquinazoline with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinazolin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: 6-bromoquinazolin-2-ylamine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-bromoquinazolin-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-bromoquinazolin-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromoquinazoline: Lacks the formamide group, making it less versatile in certain reactions.
2-formylquinazoline: Lacks the bromine atom, affecting its reactivity and binding properties.
N-(6-chloroquinazolin-2-yl)formamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
N-(6-bromoquinazolin-2-yl)formamide is unique due to the presence of both the bromine atom and formamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
N-(6-bromoquinazolin-2-yl)formamide |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14) |
InChI Key |
VGAXUVSXBYCGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.